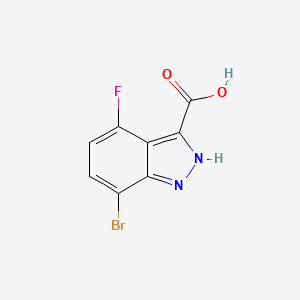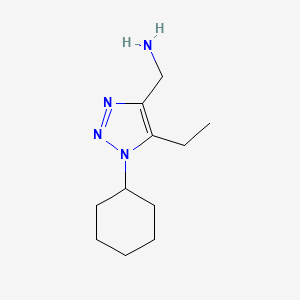![molecular formula C14H28N2O3 B13250578 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid is a compound with a complex structure that includes an amino group, a dimethylbutanamido group, and a methylhexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid involves multiple steps. One common method includes the use of appropriate solvents and compounds to achieve a straightforward and applicable synthesis. The process often involves the use of acetic anhydride and methyl tert-butyl ether to produce intermediates, followed by further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the preparation stages to avoid the use of expensive and environmentally harmful reagents and solvents. The process aims to achieve a higher yield of the product while maintaining purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid, used as an anticonvulsant drug.
Gabapentin: Another analog of gamma-aminobutyric acid, used to treat neuropathic pain and epilepsy.
Uniqueness
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid is unique due to its specific structure, which includes a dimethylbutanamido group and a methylhexanoic acid backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
3-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)/t10?,12-/m1/s1 |
InChI Key |
OIUMNIIWGQOQAH-TVKKRMFBSA-N |
Isomeric SMILES |
CC(C)CC(CC(=O)O)CNC(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)


amine](/img/structure/B13250515.png)
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)



![1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol](/img/structure/B13250535.png)

![1,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13250544.png)

![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)

